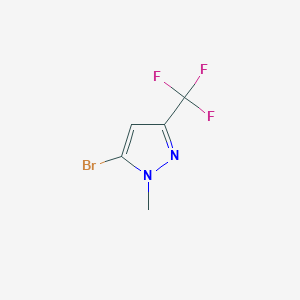

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling functionalization at this position.

Key Reaction Types

-

Suzuki-Miyaura Coupling :

Palladium-catalyzed coupling with aryl/heteroaryl boronic acids generates biaryl derivatives.

Example : -

Buchwald-Hartwig Amination :

Substitution with amines using Pd catalysts forms 5-amino derivatives.

Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C . -

Direct Bromine Exchange :

Bromine can be replaced by other halogens (e.g., iodine) via halogen-exchange reactions .

Table 1: Substitution Reactions

Oxidation and Reduction

The trifluoromethyl group and pyrazole ring stability influence redox behavior.

Oxidation

-

Side-Chain Oxidation :

The methyl group at position 1 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Reduction

-

Bromine Removal :

Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 1-methyl-3-(trifluoromethyl)-1H-pyrazole .

Functionalization via Lithiation

Directed ortho-metalation (DoM) enables functional group introduction at position 4.

Example:

-

Lithiation :

-

Electrophilic Quenching :

Reactions with aldehydes, CO₂, or boronating agents yield 4-substituted derivatives .

Table 2: Lithiation-Based Functionalization

| Electrophile | Product | Yield | Source |

|---|---|---|---|

| CO₂ | 4-Carboxy-pyrazole | 72% | |

| B(OMe)₃ | 4-Boryl-pyrazole | 68% | |

| DMF | 4-Formyl-pyrazole | 80% |

Heterocycle Formation

The pyrazole ring participates in annulation reactions to form fused heterocycles.

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

Applications De Recherche Scientifique

Scientific Research Applications

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole has diverse applications across multiple scientific disciplines:

Pharmaceutical Development

This compound is a promising candidate for drug discovery due to its potential biological activities. Research has indicated its effectiveness against various diseases, particularly in the development of antimicrobial and anti-inflammatory agents. For instance, studies have shown that derivatives of this compound exhibit notable antimicrobial properties against several bacterial strains .

Agrochemical Formulations

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its structural features enhance the efficacy of these compounds, allowing for targeted action against specific pests while minimizing environmental impact .

Material Science

The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings with specific performance characteristics. Its incorporation into material formulations can lead to enhanced durability and functionality .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Mécanisme D'action

The mechanism of action of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Uniqueness

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both bromine and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and other research areas.

Activité Biologique

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacological properties. The synthesis of this compound can be achieved through various methods, including bromination and lithiation reactions, which allow for the introduction of functional groups necessary for biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors, modulating their activity. This is particularly relevant in the context of cancer therapy, where it can inhibit pathways involved in tumor growth .

- Microtubule Destabilization : Similar pyrazole derivatives have been shown to inhibit microtubule assembly, suggesting potential use as microtubule-destabilizing agents in cancer treatment .

- Anti-inflammatory Activity : Pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and related compounds:

- Cell Proliferation Inhibition : Research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. For example, derivatives have shown IC50 values ranging from 8.47 µM to 10 µM against MCF-7 cells after 72 hours of treatment .

| Compound | Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|---|

| BPU | MCF-7 | 8.47 ± 0.18 | 48h |

| BPU | MCF-7 | 10.00 | 72h |

| Pyrazole Derivative | MDA-MB-231 | 10.0 | 24h |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively documented:

- COX Inhibition : Compounds have demonstrated selective inhibition of COX enzymes with selectivity indices exceeding those of standard anti-inflammatory drugs like diclofenac . For instance, some derivatives exhibited IC50 values as low as 0.01 µM for COX-2 inhibition.

| Compound | COX Enzyme | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | COX-1 | 5.40 |

| Pyrazole Derivative B | COX-2 | 0.01 |

Antibacterial Activity

The antibacterial effects of pyrazole compounds have also been explored, showing efficacy against various bacterial strains. This expands their potential applications in treating infections alongside their anti-cancer properties .

Case Studies and Research Findings

A recent study synthesized various pyrazole derivatives to evaluate their biological activities:

- Synthesis and Evaluation : Researchers synthesized a series of substituted pyrazoles and evaluated their anticancer activity against different cell lines. The most promising candidates were selected for further studies based on their ability to induce apoptosis and inhibit cell cycle progression .

- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of these compounds, revealing minimal toxicity at therapeutic doses while maintaining significant anti-cancer effects .

Propriétés

IUPAC Name |

5-bromo-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGAUXPKRSEUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476273 | |

| Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524740-42-9 | |

| Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.